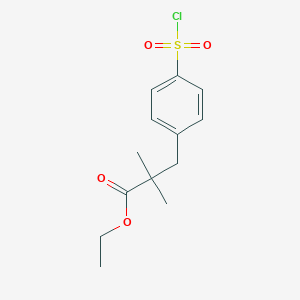

Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate

Übersicht

Beschreibung

Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate is a chemical compound with the empirical formula C13H17ClO4S and a molecular weight of 304.79 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

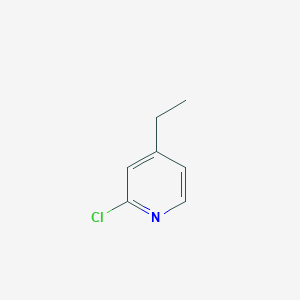

Molecular Structure Analysis

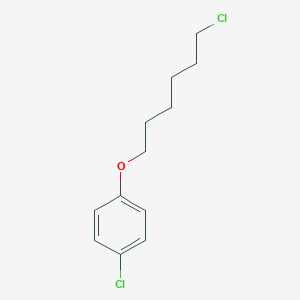

The SMILES string of this compound isCCOC(=O)C(C)(C)Cc1ccc(cc1)S(Cl)(=O)=O . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate serves as a key intermediate in the synthesis of various organic compounds. For instance, it has been used in the preparation of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, which were evaluated for their biological potential. These compounds have shown moderate to good activities against Gram-negative & Gram-positive bacteria and were subjected to enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014). Additionally, the compound has found application in the synthesis of polymorphs of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, highlighting its utility in investigational pharmaceutical compounds. Spectroscopic and diffractometric techniques have been applied to characterize these polymorphic forms, presenting challenges for analytical and physical characterization techniques due to their very similar spectra and diffraction patterns (F. Vogt et al., 2013).

Catalysis and Reaction Mechanisms

In the realm of catalysis, ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate has been employed in the phosphine-catalyzed [4+2] annulation reactions. This showcases its role in the synthesis of complex organic frameworks such as ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate, providing insights into the mechanisms of catalysis and synthetic strategies for developing new organic molecules (Kui Lu et al., 2009).

Material Science and Dye Synthesis

Furthermore, the compound has been explored in material science and dye synthesis, demonstrating its versatility across various scientific disciplines. For example, novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers were synthesized using ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate. These dyes provided yellow, deep pink, brown, and brownish purple shades with very good levelness on polyester fabric. Fastness properties of the dyed fabrics showed very good wash, perspiration, sublimation, and rub fastness ratings, although they had poor photostability (O. Iyun et al., 2015).

Eigenschaften

IUPAC Name |

ethyl 3-(4-chlorosulfonylphenyl)-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO4S/c1-4-18-12(15)13(2,3)9-10-5-7-11(8-6-10)19(14,16)17/h5-8H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELQKGCZSKGTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408086 | |

| Record name | Ethyl 3-[4-(chlorosulfonyl)phenyl]-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate | |

CAS RN |

887355-04-6 | |

| Record name | Ethyl 3-[4-(chlorosulfonyl)phenyl]-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

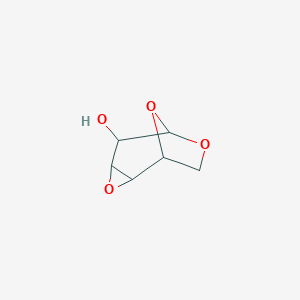

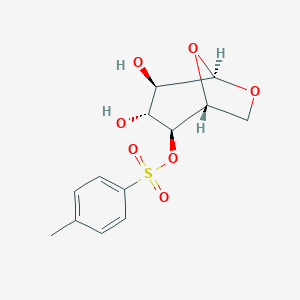

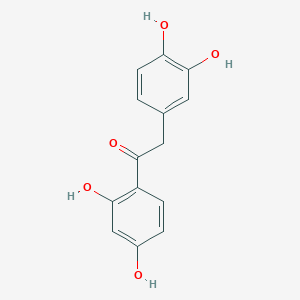

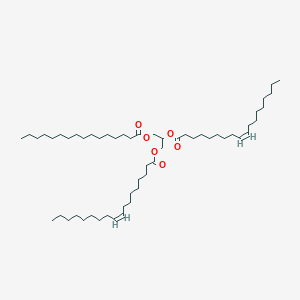

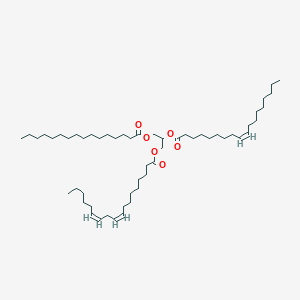

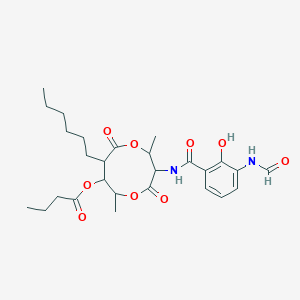

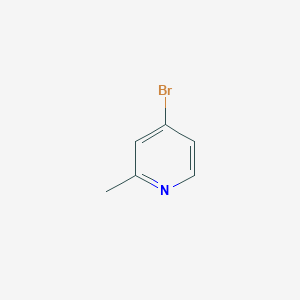

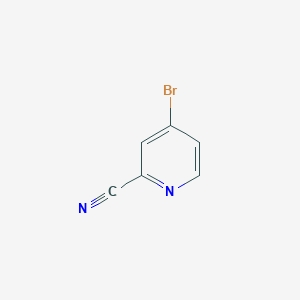

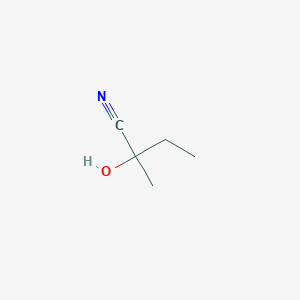

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.